molecular formula C5H9NO B1651886 3-Azabicyclo[3.1.0]hexan-1-ol CAS No. 1354953-83-5

3-Azabicyclo[3.1.0]hexan-1-ol

Cat. No.: B1651886
CAS No.: 1354953-83-5
M. Wt: 99.13
InChI Key: KREAKZAXWQHUJK-UHFFFAOYSA-N
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Description

3-Azabicyclo[310]hexan-1-ol is a heterocyclic compound that features a bicyclic structure with a nitrogen atom incorporated into one of the ringsThe unique structure of 3-Azabicyclo[3.1.0]hexan-1-ol allows it to interact with a variety of biological targets, making it a valuable scaffold in drug design .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azabicyclo[3.1.0]hexan-1-ol can be achieved through several methods, including:

Industrial Production Methods

Industrial production of this compound typically involves scalable synthetic routes such as the palladium-catalyzed cyclopropanation method mentioned above. These methods are optimized for high yield and purity, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-Azabicyclo[3.1.0]hexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives, which may have different biological activities.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the bicyclic structure.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents onto the bicyclic framework.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the bicyclic structure .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Azabicyclo[3.1.0]hexan-1-ol is unique due to its versatile bicyclic structure, which allows for a wide range of chemical modifications and interactions with various biological targets. This versatility makes it a valuable scaffold in drug design and medicinal chemistry .

Properties

IUPAC Name

3-azabicyclo[3.1.0]hexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO/c7-5-1-4(5)2-6-3-5/h4,6-7H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KREAKZAXWQHUJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1(CNC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501307579
Record name 3-Azabicyclo[3.1.0]hexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501307579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354953-83-5
Record name 3-Azabicyclo[3.1.0]hexan-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354953-83-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Azabicyclo[3.1.0]hexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501307579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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